4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone is a chemical compound that belongs to the group of phenylacetone derivatives. It is commonly used in scientific experiments as an intermediate in various organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone typically involves the reaction of 2-methylphenylacetic acid with bromine and fluorine reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the halogenation process.
Industrial Production Methods: In industrial settings, the production of 4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone is widely used in scientific research due to its versatility in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials science applications. The compound is also used in the development of new chemical reactions and methodologies.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison: 4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in organic synthesis, offering different reactivity and selectivity compared to similar compounds.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMMFGOMNLYGEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644036 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-82-7 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.